molecular formula C13H20N2O3 B13544592 Tert-butyl 2-(furan-2-YL)piperazine-1-carboxylate

Tert-butyl 2-(furan-2-YL)piperazine-1-carboxylate

Cat. No.: B13544592
M. Wt: 252.31 g/mol
InChI Key: RTVJEPGRSUFZCJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a furan group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Furan Group: The furan group is introduced via a nucleophilic substitution reaction where a furan derivative reacts with the piperazine intermediate.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form piperazine derivatives with altered functional groups.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperazine derivatives with hydrogenated furan rings.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the furan group can enhance binding affinity to biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders and cancer. Its ability to modulate various biological pathways makes it a promising candidate for further study.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the furan group can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate signaling pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a bromoethyl group instead of a furan ring.

    Tert-butyl piperazine-1-carboxylate: Lacks the furan group, making it less versatile in certain synthetic applications.

    Furan-2-ylmethyl piperazine: Contains a furan group attached to the piperazine ring via a methylene bridge.

Uniqueness

Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is unique due to the presence of both a furan ring and a tert-butyl ester, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthetic chemistry and drug design, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-9-10(15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3

InChI Key

RTVJEPGRSUFZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CO2

Origin of Product

United States

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